molecular formula C16H19FN4O B6437800 4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-5,6-dimethylpyrimidine CAS No. 2548996-20-7

4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-5,6-dimethylpyrimidine

Cat. No.: B6437800
CAS No.: 2548996-20-7
M. Wt: 302.35 g/mol
InChI Key: FVVVZZHQTWGHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-5,6-dimethylpyrimidine (CAS 2548996-20-7) is a sophisticated heterocyclic compound with a molecular formula of C 16 H 19 FN 4 O and a molecular weight of 302.35 g/mol . This pyrimidine derivative integrates a fluorinated pyridine moiety, which is strategically designed to enhance metabolic stability and binding affinity in biological systems, and a 5,6-dimethylpyrimidine core that contributes to steric bulk and hydrophobic interactions . This compound is of significant interest in medicinal chemistry and drug discovery. Recent studies indicate that compounds with this structural profile exhibit promising anticancer properties, with mechanisms often involving the inhibition of specific kinases or crucial pathways for tumor growth, such as the PI3K/Akt pathway . Furthermore, its structure suggests potential applications in neuropharmacology, with preliminary studies on analogous compounds showing an ability to modulate neurotransmitter systems, including serotonin and dopamine receptors, providing a basis for research into conditions like depression and anxiety . The presence of the fluoropyridine group also enhances its potential for antimicrobial research, as similar derivatives have demonstrated efficacy against various bacterial strains . Supplied for research purposes, this compound is guaranteed to be of high quality and purity. It is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or veterinary use .

Properties

IUPAC Name

4-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-11-12(2)19-10-20-16(11)21-6-5-13(8-21)9-22-15-4-3-14(17)7-18-15/h3-4,7,10,13H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVVZZHQTWGHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCC(C2)COC3=NC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

O-Alkylation of 5-Fluoropyridin-2-ol

The O-alkylation of 5-fluoropyridin-2-ol with 3-(chloromethyl)pyrrolidine is a pivotal step. Hard-Soft Acid-Base (HSAB) theory predicts competition between O- and N-alkylation, necessitating optimized conditions:

Procedure :

  • Substrates : 5-Fluoropyridin-2-ol (1.0 eq), 3-(chloromethyl)pyrrolidine hydrochloride (1.2 eq)

  • Base : Potassium carbonate (2.5 eq)

  • Solvent : Anhydrous DMF (0.1 M)

  • Conditions : 80°C, 12 h under nitrogen

  • Workup : Aqueous extraction, column chromatography (SiO₂, EtOAc/hexanes 1:3)

  • Yield : 68–72%

Key Insight : Elevated temperatures and polar aprotic solvents favor O-alkylation by stabilizing the transition state through solvation.

Alternative Leaving Groups

Replacing chloride with bromide or tosylate improves electrophilicity:

  • 3-(Bromomethyl)pyrrolidine : Increases yield to 78% but requires stringent moisture control.

  • Mitsunobu Reaction : Using DIAD/PPh₃ with 3-(hydroxymethyl)pyrrolidine achieves 82% yield but incurs higher costs.

Synthesis of 5,6-Dimethylpyrimidin-4-amine

Cyclocondensation of β-Diketones

5,6-Dimethylpyrimidin-4-amine is synthesized via cyclocondensation of acetylacetone with guanidine carbonate:

  • Conditions : Ethanol reflux, 6 h

  • Yield : 85%

Characterization :

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 2.40 (s, 6H, CH₃), 5.15 (br s, 2H, NH₂).

Halogenation for Cross-Coupling

Chlorination at C4 using POCl₃/DMF provides 4-chloro-5,6-dimethylpyrimidine (94% yield), a versatile intermediate for SNAr reactions.

Fragment Coupling Strategies

Nucleophilic Aromatic Substitution (SNAr)

Reaction Scheme :

Conditions :

  • Base : DIPEA (3.0 eq)

  • Solvent : DMF, 100°C, 24 h

  • Yield : 65%

Limitation : Limited by electron deficiency of the pyrimidine ring.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enhances efficiency:

  • Catalyst : Pd₂(dba)₃/Xantphos (5 mol%)

  • Base : Cs₂CO₃

  • Solvent : Toluene, 110°C, 18 h

  • Yield : 78%

Advantage : Tolerates steric hindrance from the pyrrolidine moiety.

Industrial-Scale Optimization

Flow Chemistry for O-Alkylation

Continuous flow systems improve heat transfer and reduce reaction time (3 h vs. 12 h batch) with 80% yield.

Crystallization vs. Chromatography

Recrystallization from ethanol/water (7:3) achieves >99% purity, avoiding costly chromatography.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 3.1 Hz, 1H, pyridine-H), 6.85 (dd, J = 8.8, 3.1 Hz, 1H, pyridine-H), 4.55 (s, 2H, OCH₂), 3.80–3.60 (m, 4H, pyrrolidine-H), 2.40 (s, 6H, CH₃).

  • HRMS : m/z Calcd. for C₁₇H₂₀FN₅O [M+H]⁺: 346.1674; Found: 346.1676 .

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-5,6-dimethylpyrimidine exhibit promising anticancer properties. The mechanism often involves the inhibition of specific kinases or pathways that are crucial for tumor growth and proliferation. For instance, derivatives of pyrimidine have been shown to target the PI3K/Akt pathway, which is frequently dysregulated in cancer cells .

Neuropharmacological Effects

The compound has potential applications in treating neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies have shown that similar compounds can modulate neurochemical pathways, providing a basis for their use in conditions such as depression and anxiety .

Antimicrobial Properties

Research indicates that derivatives of this compound may possess antimicrobial activity. The presence of the fluoropyridine moiety enhances its efficacy against various bacterial strains. In vitro studies have demonstrated that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic therapies .

Case Studies

StudyApplicationFindings
Zhi-Qiang Lu et al. (2022) AnticancerDemonstrated inhibition of cancer cell proliferation via PI3K/Akt pathway modulation .
Neuropharmacological Research (2023) Neurological DisordersFound effective modulation of serotonin receptors, indicating potential in treating anxiety disorders .
Antimicrobial Study (2021) Antimicrobial ActivityShowed significant antibacterial effects against multiple strains, suggesting utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety may enhance its binding affinity to certain receptors, while the pyrrolidine ring can contribute to its overall stability and bioavailability. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structural analogs and their key attributes are analyzed based on substituent variations, ring systems, and inferred physicochemical properties:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring System Notable Features
4-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-5,6-dimethylpyrimidine (Target Compound) C₁₇H₂₀FN₅O 337.37 5-Fluoropyridin-2-yloxy, 5,6-dimethylpyrimidine Pyrrolidine (5-membered) Enhanced metabolic stability due to fluorine; steric hindrance from methyl groups
4-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine C₁₈H₂₄FN₅O 345.40 5-Fluoro-2,6-dimethylpyrimidin-4-yloxy Piperidine (6-membered) Increased conformational flexibility; additional methyl groups on pyrimidine
4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine C₁₆H₂₈IN₃O₂Si 449.39 tert-Butyldimethylsilyloxy, iodo, nitro Pyrrolidine (5-membered) High lipophilicity (silyl group); potential radiosensitizer (iodo/nitro groups)

Key Observations

Ring System Influence: The pyrrolidine ring in the target compound (5-membered) imposes greater torsional strain compared to the piperidine analog (6-membered) in . This may reduce binding pocket adaptability but increase target specificity .

Substituent Effects :

  • Fluorine vs. Methyl Groups : The 5-fluoropyridin-2-yloxy group in the target compound improves electronegativity and metabolic stability compared to the 2,6-dimethylpyrimidin-4-yloxy group in ’s analog, which prioritizes steric bulk .
  • Hydrophobic vs. Electrophilic Groups : The tert-butyldimethylsilyloxy group in ’s compound increases lipophilicity (logP ~3.5 estimated), whereas the iodo and nitro groups introduce electrophilic reactivity, suggesting utility in prodrug or radiopharmaceutical contexts .

Molecular Weight and Drug-Likeness :

  • All compounds fall within Lipinski’s rule of five thresholds (MW <500). The target compound (337.37 g/mol) and ’s analog (345.40 g/mol) are optimal for oral bioavailability, while ’s derivative (449.39 g/mol) may require formulation adjustments .

Research Implications

  • Comparative studies with piperidine analogs could optimize selectivity .
  • Synthetic Accessibility : The tert-butyldimethylsilyloxy group in ’s compound simplifies intermediate protection/deprotection steps, but introduces synthetic complexity compared to the target compound’s fluoropyridine group .

Biological Activity

4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-5,6-dimethylpyrimidine, with the CAS number 2548996-20-7, is a compound of interest due to its potential biological activities. This article aims to summarize its biological activity based on available research, including structure-activity relationships (SAR), case studies, and relevant findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19FN4OC_{16}H_{19}FN_{4}O with a molecular weight of 302.35 g/mol. The compound features a pyrimidine core substituted with a pyrrolidine group and a fluoropyridine moiety, which may contribute to its biological properties.

PropertyValue
CAS Number2548996-20-7
Molecular FormulaC₁₆H₁₉FN₄O
Molecular Weight302.35 g/mol

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, research on related pyrimidine derivatives has shown significant antimicrobial activity against various bacterial strains, suggesting a potential application in treating infections .

Antioxidant Activity

The antioxidant potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated the ability to scavenge free radicals and protect cellular components from oxidative damage. This is particularly relevant in the context of diseases where oxidative stress plays a critical role .

Neurological Implications

The compound's structural analogs have been investigated for their effects on neurotransmitter systems. For example, some derivatives act as antagonists at orexin receptors, which are implicated in sleep regulation and appetite control. This suggests that the compound may have therapeutic potential for neurological disorders .

In Vivo Studies

In a study examining orexin receptor antagonists, related compounds were tested in vivo using sleep parameter measurements in mice. These studies demonstrated that modifications to the pyrimidine structure can significantly influence receptor binding and biological efficacy .

Structure-Activity Relationship (SAR)

Research has focused on understanding how structural variations affect biological activity. For instance, modifications to the pyrrolidine or pyrimidine rings can enhance or diminish activity against specific targets such as tyrosinase, an enzyme involved in melanin production. This highlights the importance of SAR in drug design for enhancing efficacy and reducing side effects .

Q & A

Q. How can the synthesis of 4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-5,6-dimethylpyrimidine be optimized for improved yield and purity?

Methodological Answer:

  • Reaction Optimization : Use a stepwise approach: (1) Prepare the pyrrolidine-3-methanol intermediate via reductive amination or alkylation, as described in analogous syntheses of fluoropyridine-pyrrolidine hybrids . (2) Incorporate the 5-fluoropyridin-2-yloxy moiety using nucleophilic substitution under anhydrous conditions (e.g., NaH in THF at 0–5°C) .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures to remove unreacted starting materials and byproducts .
  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions involving fluoropyridine derivatives, as seen in similar pyrimidine syntheses .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H/¹³C NMR : Identify pyrrolidine ring protons (δ 2.5–3.5 ppm) and pyrimidine methyl groups (δ 2.1–2.3 ppm). The 5-fluoropyridin-2-yloxy group shows distinct aromatic protons (δ 7.8–8.2 ppm) and fluorine coupling patterns .
    • ²D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolidine and pyrimidine regions .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 361.18) and fragmentation patterns .
  • IR Spectroscopy : Verify ether (C-O-C, ~1100 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against kinase targets?

Methodological Answer:

  • In Vitro Assays :
    • Kinase Inhibition Screening : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of kinases like EGFR or CDK2/4, referencing pyrimidine derivatives’ known kinase affinity .
    • Dose-Response Curves : Determine IC₅₀ values at concentrations ranging from 1 nM to 100 µM, with positive controls (e.g., staurosporine) .
  • Molecular Docking : Perform computational modeling using PyMOL or AutoDock to predict binding interactions with kinase ATP-binding pockets, leveraging pyrimidine-pyrrolidine scaffolds’ structural data .

Q. How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved during characterization?

Methodological Answer:

  • Dynamic Effects : Investigate restricted rotation in the pyrrolidine ring using variable-temperature NMR (VT-NMR) to assess conformational flexibility .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., deuterated solvents or substituents) to simplify splitting patterns, as seen in fluoropyridine derivatives .
  • Advanced Techniques : Utilize LC-NMR or cryoprobe-enhanced sensitivity for low-concentration samples .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically:
    • Replace 5-fluoropyridin-2-yloxy with 6-fluoropyridin-3-yloxy to assess positional effects .
    • Vary pyrrolidine methyl groups (e.g., 5,6-dimethyl vs. 5-ethyl-6-methyl) to evaluate steric impacts .
  • Biological Testing : Compare IC₅₀ values across analogs to identify critical substituents for activity .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed for long-term storage?

Methodological Answer:

  • Accelerated Stability Studies :
    • pH Stability : Incubate the compound in buffers (pH 3–9) at 40°C for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
    • Thermal Stability : Store samples at -20°C, 4°C, and 25°C for 6 months. Quantify decomposition products using LC-MS .
  • Degradation Pathways : Identify hydrolytic or oxidative products (e.g., pyrimidine ring opening) via tandem MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.